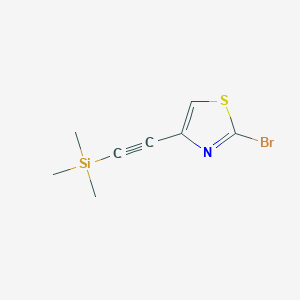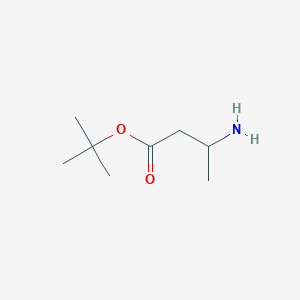![molecular formula C8H13NO B12944056 2-Methyl-2-azabicyclo[2.2.2]octan-5-one](/img/structure/B12944056.png)
2-Methyl-2-azabicyclo[2.2.2]octan-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-azabicyclo[222]octan-5-one is a nitrogen-containing heterocyclic compound This bicyclic structure consists of a six-membered nitrogen heterocycle fused to a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-azabicyclo[2.2.2]octan-5-one typically involves intramolecular cyclization reactions. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For example, the cyclization of N-alkylated amino alcohols can be achieved using strong acids like hydrochloric acid or sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These processes often utilize catalysts and optimized reaction conditions to facilitate the cyclization and subsequent purification steps.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-azabicyclo[2.2.2]octan-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the bicyclic structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: N-oxides
Reduction: Amines
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
2-Methyl-2-azabicyclo[2.2.2]octan-5-one has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-2-azabicyclo[2.2.2]octan-5-one involves its interaction with specific molecular targets. The nitrogen atom in the bicyclic structure can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s unique structure allows it to interact with enzymes and receptors, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Azabicyclo[3.2.1]octane
- 8-Azabicyclo[3.2.1]octane
- Tropane alkaloids
Uniqueness
2-Methyl-2-azabicyclo[222]octan-5-one is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C8H13NO |
|---|---|
Molecular Weight |
139.19 g/mol |
IUPAC Name |
2-methyl-2-azabicyclo[2.2.2]octan-5-one |
InChI |
InChI=1S/C8H13NO/c1-9-5-6-2-3-7(9)4-8(6)10/h6-7H,2-5H2,1H3 |
InChI Key |
GHWAESLSSDEXIL-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2CCC1CC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


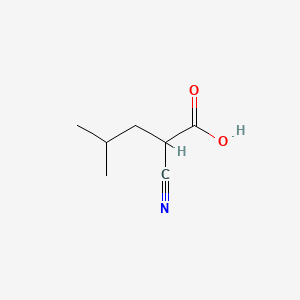
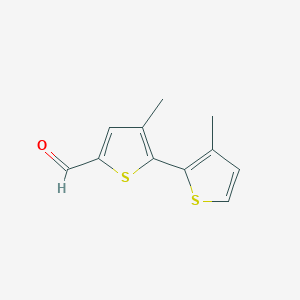
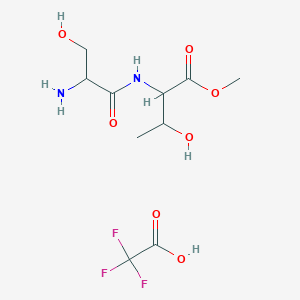
![12-hydroxy-1,10-bis(2-methoxyphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12943999.png)
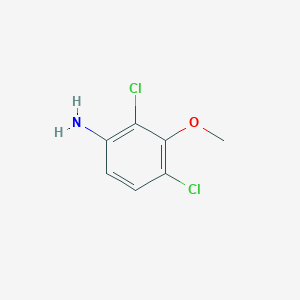
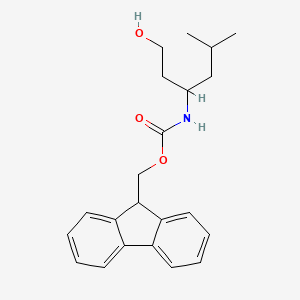
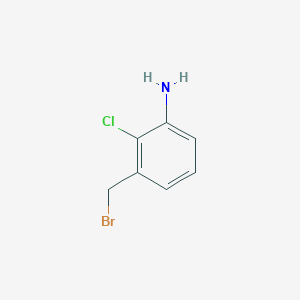
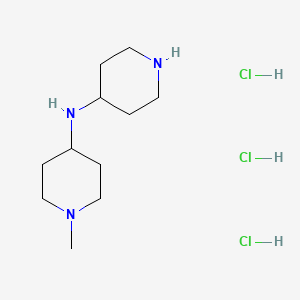
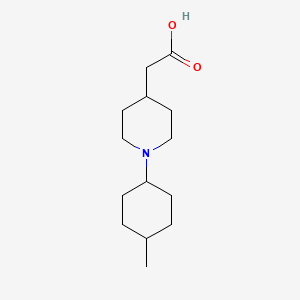
![2-[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B12944023.png)
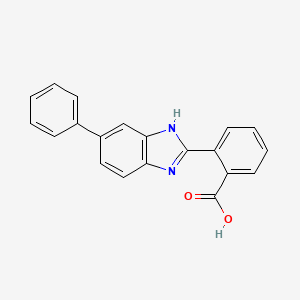
![Propan-2-Yl ~{n}-[(2~{s},4~{r})-1-Ethanoyl-6-(Furan-2-Yl)-2-Methyl-3,4-Dihydro-2~{h}-Quinolin-4-Yl]carbamate](/img/structure/B12944042.png)
